An In-depth Technical Guide to Dimethyl Cyclobutane-1,1-dicarboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Dimethyl Cyclobutane-1,1-dicarboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane motif has emerged as a powerful tool for drug designers.[1] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in the design of potent and selective therapeutics. Unlike more flexible aliphatic chains, the cyclobutane ring can lock key pharmacophoric groups into a specific orientation, potentially enhancing binding affinity to biological targets and reducing off-target effects.[2] Furthermore, the strained four-membered ring is relatively chemically inert, contributing to the metabolic stability of drug candidates.[1]
Dimethyl cyclobutane-1,1-dicarboxylate (CAS No. 10224-72-3) is a pivotal starting material for introducing this valuable scaffold into more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety hazards is fundamental to its effective and safe use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 10224-72-3 | [3][4] |
| Molecular Formula | C₈H₁₂O₄ | [3] |
| Molecular Weight | 172.18 g/mol | [3][5] |
| IUPAC Name | dimethyl cyclobutane-1,1-dicarboxylate | [3] |
| Synonyms | 1,1-Bis(methoxycarbonyl)cyclobutane, 1,1-Cyclobutanedicarboxylic acid dimethyl ester | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 122°C at 55 mmHg | [6] |
| Density | ~1.118 g/cm³ | [6] |
| Refractive Index | ~1.442 | [6] |
Safety and Handling:
Dimethyl cyclobutane-1,1-dicarboxylate is classified as an irritant.[5] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.[7]
-
Avoid breathing mist, vapors, or spray.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[7]
-
In case of skin contact, wash with plenty of soap and water.[7]
-
Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
The most common and reliable method for the synthesis of dialkyl cyclobutane-1,1-dicarboxylates is the reaction of a dialkyl malonate with a 1,3-dihalopropane in the presence of a base. This is a classic example of a tandem alkylation-cyclization reaction.
The following protocol is adapted from the well-established synthesis of the analogous diethyl ester and is directly applicable to the preparation of the title compound.[8][9]
Experimental Protocol:
Materials:
-
Dimethyl malonate
-
1,3-Dibromopropane
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Reaction Mixture: To a separate large reaction flask, add dimethyl malonate and 1,3-dibromopropane.
-
Addition of Base: With vigorous stirring, slowly add the sodium methoxide solution to the dimethyl malonate and 1,3-dibromopropane mixture. The rate of addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur.
-
Reaction Completion: After the addition is complete, continue to stir and heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol via distillation.
-
Add cold water to dissolve the precipitated sodium bromide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layer and the ether extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure Dimethyl cyclobutane-1,1-dicarboxylate.
Caption: Synthesis workflow for Dimethyl cyclobutane-1,1-dicarboxylate.
Chemical Reactivity and Synthetic Utility
Dimethyl cyclobutane-1,1-dicarboxylate is a versatile intermediate whose reactivity is dominated by the two ester functionalities.
-
Hydrolysis: The diester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium hydroxide) to yield cyclobutane-1,1-dicarboxylic acid .[10] This diacid is a crucial intermediate in its own right, most notably in the synthesis of platinum-based anticancer drugs.[11][12]
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[13] This reaction yields (1,1-cyclobutanediyl)dimethanol , a diol that can be used to introduce the cyclobutane spacer into polymer backbones or as a ligand in coordination chemistry.
-
Decarboxylation: The corresponding cyclobutane-1,1-dicarboxylic acid can undergo thermal decarboxylation to produce cyclobutanecarboxylic acid .[9]
-
Further Functionalization: The hydrogens on the cyclobutane ring can be targets for functionalization, although this is less common than transformations of the ester groups.
Application in Drug Discovery: The Synthesis of Carboplatin
A prominent example of the importance of this cyclobutane building block is in the synthesis of Carboplatin , a second-generation platinum-based anticancer drug.[3] Carboplatin is used to treat a variety of cancers, including ovarian, lung, and head and neck cancers.[1] It exhibits a more favorable side-effect profile, particularly lower nephrotoxicity, compared to its predecessor, Cisplatin.[3]
The synthesis of Carboplatin utilizes cyclobutane-1,1-dicarboxylic acid, which is directly obtained from the hydrolysis of Dimethyl cyclobutane-1,1-dicarboxylate.
Caption: Pathway to Carboplatin synthesis from the title compound.
The cyclobutane-1,1-dicarboxylate ligand in Carboplatin replaces the chloride ligands of Cisplatin, modifying the drug's reactivity and toxicity profile.[3] This modification slows down the rate of aquation and subsequent DNA binding, which is believed to contribute to its reduced side effects.[3]
Additionally, the cyclobutane scaffold is explored in the synthesis of novel nucleoside analogues as potential antiviral agents.[6] The conformational constraint imposed by the four-membered ring can pre-organize the molecule for better interaction with viral enzymes like polymerases or reverse transcriptases.[6]
Analytical Characterization
Expected Spectroscopic Data (based on Diethyl analogue):
-
¹H NMR: The proton NMR spectrum is expected to show three main signals:
-
A singlet for the six methyl protons of the two ester groups.
-
A triplet for the four methylene protons of the cyclobutane ring adjacent to the quaternary carbon.
-
A quintet for the two methylene protons of the cyclobutane ring at the C3 position.
(For the diethyl analogue, the ethyl group signals would appear as a quartet and a triplet).[7]
-
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for:
-
The carbonyl carbons of the ester groups.
-
The quaternary carbon of the cyclobutane ring.
-
The methylene carbons of the cyclobutane ring.
-
The methyl carbons of the ester groups.
(For the diethyl analogue, two additional signals for the ethyl group carbons would be present).[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aliphatic cyclobutane ring and methyl groups, and C-O stretching of the ester.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).
Conclusion
Dimethyl cyclobutane-1,1-dicarboxylate is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its straightforward synthesis and the unique conformational and stability properties it imparts to target molecules make it a strategically important intermediate. Its role in the synthesis of the life-saving drug Carboplatin underscores its significance. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this key chemical entity into their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.
References
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PubChem. Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. [Link]
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